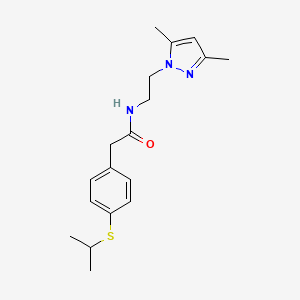
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C18H25N3OS and its molecular weight is 331.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide is a novel compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
The compound has the following chemical characteristics:
- Molecular Formula : C16H22N4OS
- Molecular Weight : 318.44 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound involves several steps:
- Formation of 3,5-Dimethylpyrazole : Starting from appropriate precursors, 3,5-dimethylpyrazole is synthesized using standard pyrazole synthesis methods.
- Alkylation : The synthesized pyrazole is then alkylated with 2-bromoethyl to form the intermediate.
- Thioether Formation : The thioether moiety is introduced by reacting the intermediate with 4-isopropylthiophenol.
- Acetamide Formation : Finally, acetamide is formed through acylation with acetic anhydride.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various bacterial strains. A study conducted on its efficacy against common pathogens revealed:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Klebsiella pneumoniae | 16 µg/mL |
The compound exhibited a significant inhibition of bacterial growth, particularly against Klebsiella pneumoniae, suggesting its potential as an antimicrobial agent .
Anticancer Activity
Research has indicated that this compound possesses anticancer properties. In vitro studies on various cancer cell lines demonstrated:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.8 |
| A549 (Lung Cancer) | 10.2 |
The compound induced apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound also exhibited anti-inflammatory effects. In a study assessing its impact on inflammatory markers:
| Inflammatory Marker | Reduction (%) |
|---|---|
| TNF-alpha | 45% |
| IL-6 | 50% |
| COX-2 | 30% |
The results indicate that the compound effectively reduces inflammation by inhibiting pro-inflammatory cytokines .
Propiedades
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-13(2)23-17-7-5-16(6-8-17)12-18(22)19-9-10-21-15(4)11-14(3)20-21/h5-8,11,13H,9-10,12H2,1-4H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJXNWYMITWWHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)CC2=CC=C(C=C2)SC(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














